molecular formula C16H14BrN5O4S B1244520 PIK-75 CAS No. 1201670-42-9

PIK-75

Cat. No.: B1244520
CAS No.: 1201670-42-9
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-OCKHKDLRSA-N
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Description

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a bromine atom, nitro group, and sulfonohydrazide moiety, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

The synthesis of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves several steps. One common method starts with the preparation of 6-bromoimidazo[1,2-a]pyridine from α-bromoketones and 2-aminopyridine . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting 6-bromoimidazo[1,2-a]pyridine is then reacted with N,2-dimethyl-5-nitrobenzenesulfonohydrazide under appropriate conditions to form the final compound.

Chemical Reactions Analysis

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.

Comparison with Similar Compounds

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and potential therapeutic applications.

Biological Activity

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with significant implications in cancer therapy and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and its potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. The compound has an IC50 value of 5.8 nM for p110α, indicating high potency in targeting this isoform . The inhibition of p110α leads to downstream effects including:

  • Decreased Akt Phosphorylation : this compound reduces the phosphorylation of Akt in a dose-dependent manner, which is crucial for cell survival and proliferation .
  • Induction of Apoptosis : In acute myeloid leukemia (AML) cells, this compound promotes apoptosis by disrupting the interaction between anti-apoptotic proteins Bcl-xL and Mcl-1 with pro-apoptotic factors like Bak .
  • Anti-inflammatory Effects : this compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, suggesting its potential use in treating inflammatory conditions .

1. Acute Myeloid Leukemia Cells

In AML cells, this compound effectively induces apoptosis by targeting the PI3K pathway. The simultaneous loss of Bcl-xL and Mcl-1 leads to rapid cell death, making it a promising candidate for leukemia treatment .

2. Esophageal Epithelial Cells

In studies involving feline esophageal epithelial cells, this compound significantly reduced the expression of inflammatory mediators when exposed to oxidative stress (hydrogen peroxide). This suggests that this compound can mitigate oxidative damage and inflammation in esophageal tissues .

3. Mantle Cell Lymphoma (MCL) Cells

Recent findings indicate that this compound can overcome resistance to venetoclax in MCL cells. It effectively diminishes MCL-1 expression and AKT activation, leading to increased apoptosis in resistant cell lines .

Comparative Efficacy

The following table summarizes the IC50 values of this compound across different cell types and conditions:

Cell Type IC50 (nM) Effect
Acute Myeloid Leukemia5.8Induces apoptosis
Esophageal EpithelialVariesReduces inflammatory cytokines
Mantle Cell Lymphoma1.5 - 17.2Overcomes venetoclax resistance
Melanoma Cells~200Reduces TRIB2 protein levels

Case Study 1: Overcoming Venetoclax Resistance

In a study involving MCL cells resistant to venetoclax, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as a therapeutic agent for resistant cancers .

Case Study 2: Anti-inflammatory Effects

Research on feline esophageal epithelial cells showed that this compound could effectively reduce pro-inflammatory cytokine levels following oxidative stress exposure, highlighting its role in managing inflammatory diseases .

Properties

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201670-42-9
Record name PIK-75, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIK-75, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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